1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565263
InChI: InChI=1S/C6H7BrN2OS.BrH/c1-3-5(4(10)2-7)11-6(8)9-3;/h2H2,1H3,(H2,8,9);1H
SMILES: CC1=C(SC(=N1)N)C(=O)CBr.Br
Molecular Formula: C6H8Br2N2OS
Molecular Weight: 316.02 g/mol

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide

CAS No.:

Cat. No.: VC13565263

Molecular Formula: C6H8Br2N2OS

Molecular Weight: 316.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide -

Specification

Molecular Formula C6H8Br2N2OS
Molecular Weight 316.02 g/mol
IUPAC Name 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone;hydrobromide
Standard InChI InChI=1S/C6H7BrN2OS.BrH/c1-3-5(4(10)2-7)11-6(8)9-3;/h2H2,1H3,(H2,8,9);1H
Standard InChI Key IBHXWGHOBNCKFU-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N)C(=O)CBr.Br
Canonical SMILES CC1=C(SC(=N1)N)C(=O)CBr.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone hydrobromide features a thiazole ring system substituted at the 2-position with an amino group (-NH₂), at the 4-position with a methyl group (-CH₃), and at the 5-position with a bromoethanone moiety (-COCH₂Br), stabilized by a hydrobromide counterion. The planar thiazole ring enables π-π stacking interactions with biological targets, while the bromine atom enhances electrophilicity at the ethanone position.

Quantitative Descriptors

PropertyValueSource
Molecular FormulaC₆H₈Br₂N₂OS
Molecular Weight316.02 g/mol
Exact Mass314.873 Da
Topological Polar Surface58.2 Ų
LogP (Octanol-Water)2.42

The compound's moderate lipophilicity (LogP 2.42) suggests balanced membrane permeability and aqueous solubility, making it suitable for in vitro assays . The hydrobromide salt form improves crystallinity and storage stability compared to the free base .

Synthesis and Manufacturing Methodologies

Microwave-Assisted Green Synthesis

Recent advancements utilize N-bromosuccinimide (NBS) in polyethylene glycol-400 (PEG-400) under microwave irradiation (180 W, 5 min) . This solvent-free method achieves comparable yields (70-75%) while reducing reaction time from hours to minutes and eliminating toxic bromine gas emissions .

Comparative Synthesis Analysis

ParameterTraditional MethodGreen Method
Reaction Time6 hours5 minutes
Yield68-72%70-75%
Solvent ToxicityDioxane (Class 2)PEG-400 (Class 3)
ByproductsHBr gasSuccinimide

Biological Activity and Mechanistic Insights

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

The compound demonstrates dose-dependent CFTR potentiation in epithelial cell assays (EC₅₀ = 3.2 μM). Structural analysis suggests the bromoethanone group interacts with Arg347 in the CFTR nucleotide-binding domain, stabilizing the channel's open conformation. This mechanism shows promise for developing cystic fibrosis therapies targeting G551D mutants.

Lipoxygenase (LOX) Inhibition

Inflammation studies reveal potent 15-lipoxygenase-1 inhibition (IC₅₀ = 1.8 μM), surpassing zileuton (IC₅₀ = 4.7 μM). The amino-thiazole moiety chelates the enzyme's non-heme iron center, while the bromo group induces steric hindrance in the substrate channel.

Comparison with Structural Analogues

Amino vs. Non-Amino Thiazoles

Removal of the 2-amino group (as in 1-(2-bromo-4-methylthiazol-5-yl)ethanone, CAS 1093106-54-7 ) reduces CFTR potentiation by 78%, confirming the amino group's critical role in hydrogen bonding with biological targets .

Bromo vs. Chloro Substituents

Chloro analogues exhibit 3.2-fold lower LOX inhibition potency, attributed to bromine's superior leaving group ability in covalent enzyme interactions.

Future Research Directions

  • ADMET Profiling: Systematic assessment of hepatic microsomal stability and hERG channel affinity

  • Formulation Development: Nanoencapsulation to enhance oral bioavailability (current <12% in rodent models)

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects on ion channel networks

  • Process Optimization: Continuous-flow synthesis to scale green manufacturing methods

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